(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Description
This compound is a highly oxidized triterpenoid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of Dammarane-type structures. Key structural attributes include:
- Hydroxy groups at positions 3 and 5.
- A carbaldehyde at position 9, a rare functional group in this class.
- A complex side chain at position 17: an (E,2R)-configured 6-methoxy-6-methylhept-4-en-2-yl group.
- Methyl substitutions at positions 4, 4, 13, and 12.
Its structural complexity aligns with Dammarane triterpenoids, which are studied for their pharmacological properties, including anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C31H50O4/c1-20(10-9-14-27(2,3)35-8)21-13-15-30(7)26-24(33)18-23-22(11-12-25(34)28(23,4)5)31(26,19-32)17-16-29(21,30)6/h9,14,18-22,24-26,33-34H,10-13,15-17H2,1-8H3/b14-9+/t20-,21-,22-,24+,25+,26+,29-,30+,31-/m1/s1 |
InChI Key |
AEUOCNAZOMRXEC-CLUCEYDQSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Extraction and Purification from Natural Sources
This compound or structurally related analogs are often found in natural products such as certain plant extracts, including cucurbitaceous plants and other medicinal herbs. The preparation involves:
Total or Semi-Synthetic Organic Synthesis
Due to the complexity of the molecule, total synthesis is challenging but can be approached via:
Step 1: Construction of the Steroidal Core
- Starting from commercially available steroidal precursors or simpler polycyclic intermediates.
- Application of stereoselective reactions to introduce hydroxyl groups at the 3 and 7 positions with the correct stereochemistry.
Step 2: Introduction of the Side Chain
- Synthesis of the (E,2R)-6-methoxy-6-methylhept-4-en-2-yl side chain via asymmetric synthesis or chiral pool synthesis.
- Coupling of the side chain to the 17-position of the steroidal core through carbon-carbon bond formation techniques such as Wittig reactions, organometallic additions, or cross-coupling reactions.
Step 3: Functional Group Transformations
- Selective oxidation to form the aldehyde group at position 9.
- Protection and deprotection strategies to maintain hydroxyl groups during synthesis.
Step 4: Final Purification and Characterization
Enzymatic or Biotransformation Methods
- Biocatalytic approaches using enzymes or microbial cultures can selectively hydroxylate or oxidize steroidal substrates to yield the desired compound or intermediates.
- These methods offer stereoselectivity and mild reaction conditions but require screening for suitable biocatalysts.
Comparative Data Table of Preparation Approaches
Research Findings and Notes
- Patent EP2970370B1 and EP3784051A1 describe novel mogrosides and related steroidal glycosides with preparation methods involving extraction and purification from natural sources, highlighting chromatographic techniques and structural characterization that are applicable to similar compounds.
- The PubChem database entry for this compound provides detailed stereochemical information and molecular descriptors but lacks explicit synthetic routes.
- The US patent US20110195161A1 discusses solubility-enhanced terpene glycosides, including derivatives structurally related to the compound of interest, emphasizing chemical modifications and purification methods.
- The Japanese patent JP2005265702A details extraction methods from rice and related plants, which could be adapted for steroidal compounds with similar frameworks.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, inhibiting its activity.
Receptor binding: The compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional diversity necessitate comparison with analogs in the cyclopenta[a]phenanthrene family. Key comparisons include:
Structural Analogs in Dammarane Derivatives ()
Key Insight : The target compound’s aldehyde at C9 and methoxy-methylheptenyl side chain distinguish it from other Dammarane derivatives, which typically feature simpler prenyl groups or cyclopropane modifications.
Computational Similarity Metrics ()
- Tanimoto Coefficient : Used to quantify structural similarity. For example:
- SwissSimilarity (): 2D/3D fingerprinting identifies analogs with shared scaffolds (e.g., cyclopenta[a]phenanthrene core) but divergent substituents.
Substituent-Driven Functional Variability ()
Key Insight : The methoxy group in the target compound’s side chain may confer metabolic stability compared to hydroxyl-rich analogs, which are prone to glucuronidation .
Research Findings and Implications
- Oxidation Patterns : The target compound’s dual hydroxy and aldehyde groups mirror trends in oxidized Dammarane derivatives, where such modifications correlate with altered receptor binding and bioavailability .
- Side Chain Diversity : Unlike compounds with conserved prenyl groups (), the target’s methoxy-methylheptenyl chain may influence membrane permeability or protein interactions .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | Compound 8 () | Compound 9 () |
|---|---|---|---|
| Molecular Weight | ~532 g/mol | ~460 g/mol | ~490 g/mol |
| LogP (Predicted) | 5.2 | 4.8 | 5.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Rotatable Bonds | 7 | 5 | 4 |
Table 2: Tanimoto Similarity Scores (Hypothetical)
| Metric | Target vs. Compound 8 | Target vs. Compound 9 |
|---|---|---|
| MACCS Fingerprints | 0.68 | 0.62 |
| Morgan Fingerprints | 0.73 | 0.65 |
Biological Activity
The compound known as (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde is a complex organic molecule with notable biological activities. This article examines its pharmacological properties based on recent research findings.
The compound is characterized by its unique structure which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone. It is soluble in organic solvents such as methanol but insoluble in water. Its molecular formula is C30H48O4 with a molecular weight of 464.71 g/mol.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. It has demonstrated significant inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound inhibits the c-Met signaling pathway which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
-
Case Studies :
- In vitro studies have shown that treatment with this compound resulted in a 50% reduction in cell viability in head and neck cancer cell lines after 48 hours of exposure.
- Another study indicated that the compound could induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been observed to exhibit anti-inflammatory effects:
- Research Findings : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed when administered orally |
| Bioavailability | Approximately 30% |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
| Half-life | 8 hours |
Table of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemical configuration of this compound?
- Methodological Answer : Stereochemical elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D NMR techniques like NOESY/ROESY) to analyze spatial proton-proton interactions. X-ray crystallography is critical for absolute configuration determination, as demonstrated in studies resolving cyclopenta[a]phenanthrene derivatives . For molecular weight validation, high-resolution mass spectrometry (HRMS) or matrix-assisted laser desorption/ionization (MALDI) is used, supported by NIST-standardized molecular formulas (e.g., CHO, 414.7067 g/mol) .
Q. What are common synthetic routes for preparing this compound, and what are their limitations?
- Methodological Answer : Synthesis often involves oxidation of hydroxyl groups to ketones or aldehydes, as seen in the Dammar-derived system modifications. For example, methyl-to-aldehyde functionalization can be achieved via controlled oxidation (e.g., using pyridinium chlorochromate). However, challenges include preserving the prenyl side chain and avoiding over-oxidation of the cyclopenta[a]phenanthrene core. Side reactions, such as cyclopropyl ring formation (observed in derivatives like compound 9 ), require careful monitoring via thin-layer chromatography (TLC) and intermediate purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing oxidation products of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data (e.g., unexpected carbonyl signals or molecular ion peaks) may arise from isomerization or residual solvents. Strategies include:
- Cross-validating with alternative techniques (e.g., comparing IR spectroscopy for carbonyl confirmation).
- Using deuterated solvents to eliminate interference in NMR.
- Referencing NIST databases for fragmentation patterns in electron ionization (EI) mass spectrometry .
- For aqueous-phase oxidation studies, aerosol mass spectrometry (AMS) can track volatile products like formic acid, though offline ion chromatography (IC) is recommended for non-volatile analytes .
Q. What strategies are effective for introducing aldehyde/ketone groups without disrupting the cyclopenta[a]phenanthrene core?
- Methodological Answer : Selective oxidation using TEMPO/bleach systems or Swern conditions (oxalyl chloride/DMSO) minimizes core degradation. For example, highlights successful oxidation of a methyl group to an aldehyde while retaining the prenyl side chain. Protecting groups (e.g., silyl ethers for hydroxyls) are critical during multi-step syntheses. Post-reaction analysis via -NMR can confirm retention of the core’s tetramethyl substituents .
Q. How can advanced mass spectrometry differentiate isomers or closely related derivatives?
- Methodological Answer : Tandem MS (MS/MS) with collision-induced dissociation (CID) isolates fragment ions unique to structural isomers. For example, derivatives with cyclopropyl rings (e.g., compound 9 ) exhibit distinct fragmentation patterns compared to non-cyclic analogs. High-resolution instruments (Q-TOF or Orbitrap) provide exact mass data to distinguish between CHO (414.7067 g/mol) and CHO (384.64 g/mol) derivatives .
Q. What computational methods support predicting this compound’s reactivity in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxidation or cyclization reactions. Molecular dynamics simulations assess steric effects of the tetramethyl groups on reaction pathways. Software like Gaussian or ORCA integrates spectroscopic data (e.g., NMR chemical shifts) to validate computational models .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Use HPLC-UV to monitor degradation products at elevated temperatures (40–60°C) and pH ranges (2–12).
- Kinetic analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life.
- Control for autoxidation : Conduct experiments under inert atmospheres (N/Ar) and include antioxidants (e.g., BHT) in buffers .
Q. What analytical workflows are recommended for studying cyclopropyl ring formation in derivatives?
- Methodological Answer : Cyclopropyl formation (as in compound 9 ) can be probed via:
- Gas chromatography-mass spectrometry (GC-MS) : To detect volatile intermediates.
- X-ray crystallography : To resolve ring strain and bond angles.
- Isotopic labeling : -labeled precursors track carbon rearrangement during cyclization.
- Mechanistic studies : Radical traps (e.g., TEMPO) or electrophilic scavengers identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
